2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine
Description
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at position 2 with a phenylthio methyl (-CH₂-S-C₆H₅) group. This structure combines the electron-rich imidazo[1,2-a]pyrimidine scaffold with a lipophilic thioether moiety, which may enhance membrane permeability and modulate biological activity . Such methods could be adapted for synthesizing the target compound.
Thioethers are generally more stable than disulfides but may undergo oxidation to sulfoxides or sulfones under physiological conditions, influencing metabolic pathways .
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-5-12(6-3-1)17-10-11-9-16-8-4-7-14-13(16)15-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLIFABYKGENIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a key cell-division protein recognized as an important target for anti-bacterial drug discovery, especially in the context of rising multi-drug resistance.
Mode of Action
This compound interacts with its target, the FtsZ protein, in a specific manner. Docking studies were used to identify potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for FtsZ. The compound showed similar inhibitory action on FtsZ and cell division as Vitamin K3.
Biochemical Pathways
It is known that the compound inhibits the growth of certain bacteria by targeting the ftsz protein, leading to the arrest of cell division.
Pharmacokinetics
It is generally understood that the electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can influence the activity of the parent compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth. Specifically, the compound has shown anti-bacterial action against certain bacteria without any activity on other bacteria.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases, suggesting that 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine may also influence cell function. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with phenylthio groups. The process has been optimized to yield compounds with high purity and yield rates. For instance, one study reported a yield of 74% for a related compound synthesized under mild conditions .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For example, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and others. A recent study demonstrated that certain derivatives exhibited IC50 values as low as 7.8 µM against MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has been shown to possess activity against Leishmania donovani and Trypanosoma brucei, with effective concentrations (EC50) reported at 8.8 µM and 12.8 µM, respectively . These findings suggest that this compound could be a candidate for developing new treatments for parasitic infections.
COX-2 Inhibition
Inhibition of cyclooxygenase-2 (COX-2) is another area where imidazo[1,2-a]pyrimidine derivatives have shown promise. Some studies have indicated that modifications to the phenyl ring can enhance COX-2 selectivity and potency. For instance, a derivative was found to exhibit greater COX-2 inhibition than celecoxib, a well-known COX-2 inhibitor .
Case Studies
| Study | Compound | Target | Activity | IC50/EC50 |
|---|---|---|---|---|
| Study 1 | This compound | MCF-7 Cells | Anticancer | 7.8 µM |
| Study 2 | Derivative A | Leishmania donovani | Antimicrobial | 8.8 µM |
| Study 3 | Derivative B | COX-2 Enzyme | Inhibition | Potent (higher than Celecoxib) |
The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The nitrogen atom in the imidazo ring facilitates hydrogen bonding with active sites in proteins, enhancing its efficacy as an inhibitor or modulator . Additionally, computational studies have suggested favorable binding affinities for targets associated with viral infections, indicating potential antiviral applications .
Scientific Research Applications
Antimicrobial Activity
Mechanism and Efficacy
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial properties. For instance, studies indicate that related compounds exhibit moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of critical cellular processes, such as cell division, by targeting proteins like FtsZ in bacteria .
Case Study: Narrow-Spectrum Inhibitors
Recent research identified a derivative with a similar structure that acts as a narrow-spectrum inhibitor against Streptococcus pneumoniae, a pathogen known for its rising antibiotic resistance. This compound demonstrated specific binding to the FtsZ protein, effectively inhibiting cell division without affecting other bacterial species . Such specificity is crucial in developing targeted therapies to combat multi-drug resistant infections.
Anticancer Potential
Targeting Cancer Cells
Compounds based on the imidazo[1,2-a]pyrimidine scaffold have been investigated for their anticancer properties. These derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The structural modifications of these compounds can enhance their potency and selectivity towards cancer cells.
Research Findings
A study highlighted the synthesis of imidazo[1,2-a]pyrimidine derivatives that exhibited significant cytotoxic effects against several cancer cell lines. The results indicated that these compounds could serve as potential leads for new anticancer drugs .
Other Therapeutic Applications
Anti-inflammatory and Antiviral Activities
In addition to their antimicrobial and anticancer activities, derivatives of this compound have been reported to possess anti-inflammatory properties. This is particularly relevant in treating conditions characterized by chronic inflammation . Furthermore, some studies suggest potential antiviral effects, making these compounds versatile candidates for drug development against viral infections .
Structural Modifications and Drug Design
Optimizing Drug-Like Properties
The ability to modify the imidazo[1,2-a]pyrimidine core allows researchers to enhance drug-like properties such as solubility, bioavailability, and selectivity. For example, replacing certain functional groups can significantly impact the compound's pharmacokinetic profile and therapeutic efficacy .
Computational Studies
Advanced computational techniques such as density functional theory (DFT) are employed to predict the behavior of these compounds at the molecular level. These studies provide insights into electronic properties and potential interactions with biological targets .
Summary Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The phenylthio-methyl moiety undergoes nucleophilic substitution under basic or acidic conditions. The sulfur atom’s electron-withdrawing effect activates the adjacent methyl group for displacement.
Mechanistic Insight :
The reaction proceeds via radical initiation (e.g., AIBN) or base-assisted deprotonation, generating a thiomethyl radical or carbanion intermediate, respectively. This intermediate reacts with electrophiles or nucleophiles to form substituted derivatives .
Oxidation of the Thioether Group
The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH | RT, 6 h | Sulfoxide (mono-oxidation) | 85% | |
| mCPBA (meta-chloroperoxybenzoic acid) | DCM, 0°C → RT | Sulfone (di-oxidation) | 91% |
Application :
Sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization (e.g., cross-coupling) .
Electrophilic Aromatic Substitution (EAS) on the Imidazo[1,2-a]pyrimidine Core
The electron-rich C3 and C5 positions of the imidazo[1,2-a]pyrimidine ring are reactive toward electrophiles.
| Reaction | Reagents/Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Iodination | I₂, TBHP, EtOH, ultrasound, 30 min | C3 | 80–95% | |
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 68% |
Regioselectivity :
Iodination favors the C3 position due to steric and electronic effects, as confirmed by DFT calculations . Nitration occurs at C5 under strongly acidic conditions .
Condensation Reactions
The methylthio group participates in condensations to form Schiff bases or heterocyclic fused systems.
Key Finding :
Schiff base derivatives demonstrate enhanced biological activity, particularly as antimicrobial agents .
Cross-Coupling Reactions
The phenylthio group facilitates palladium-catalyzed couplings, enabling diversification of the core structure.
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl derivatives | 62–78% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Ar-NH₂ | Arylaminomethyl derivatives | 55% |
Limitation :
Steric hindrance from the bulky imidazo[1,2-a]pyrimidine system reduces yields in certain couplings .
Radical-Mediated Reactions
The C–S bond in the phenylthio group participates in radical chain processes, enabling C–H functionalization.
| Initiator | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Styrene | Thermal, 80°C | Benzylation at methylthio group | 70% | |
| Light (hv), DTBP | Alkynes | Alkyne-incorporated derivatives | 65% |
Biological Activity Correlation
Functionalization at the methylthio group or imidazo[1,2-a]pyrimidine core directly impacts bioactivity:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrimidine Derivatives
*Calculated based on molecular formula C₁₃H₁₁N₃S.
Key Observations:
Substituent Effects on Lipophilicity :
- The phenylthio methyl group in the target compound provides higher lipophilicity (logP ~3.5) compared to 2-(4-chlorophenyl) derivatives (logP ~2.8) . This may enhance blood-brain barrier penetration, as seen in morpholine-containing analogs .
- Styryl derivatives (e.g., 4f) exhibit extended π-conjugation, which could improve fluorescence properties or binding to aromatic protein pockets .
Thioether vs. Sulfinyl: The sulfinyl group in 2-[4-(methylsulfinyl)phenyl]-... increases polarity, improving aqueous solubility but reducing membrane permeability compared to thioethers .
Synthetic Accessibility :
- Styryl derivatives (e.g., 4f, 4g) are synthesized via condensation reactions but with variable yields (18–62%), suggesting steric and electronic challenges in introducing bulky substituents .
- Multi-substituted derivatives (e.g., 6-chloro-3-nitro-...) require sequential halogenation and nitration steps, complicating scalability .
Q & A
Q. Key factors :
- Catalyst choice : DMF enhances reaction efficiency by stabilizing intermediates .
- Halogen substituents : Bromo derivatives generally offer higher reactivity than chloro analogs in cyclization steps .
- Temperature : Reactions at 80–100°C optimize cyclization without decomposition .
How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of imidazo[1,2-a]pyrimidine derivatives?
Answer:
- ¹H NMR : Characteristic signals include:
- ¹³C NMR : The C-2 carbonyl group appears at δ 160–165 ppm, while aromatic carbons range from δ 110–150 ppm .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 2900–3100 cm⁻¹ (C-H aromatic) confirm ring formation .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) align with calculated molecular weights, with fragmentation patterns showing loss of substituents (e.g., phenylthio groups) .
What strategies are employed to resolve contradictions in biological activity data for imidazo[1,2-a]pyrimidine analogs?
Answer:
Discrepancies in bioactivity data often arise from structural heterogeneity or assay variability . Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- SAR analysis : Compare substituent effects; e.g., 2-alkenyl derivatives show enhanced cytotoxicity due to improved membrane permeability .
- Docking studies : Validate target interactions (e.g., COX-2 inhibition by benzoimidazopyrimidines) using tools like AutoDock Vina to reconcile in vitro/in silico results .
How can regioselective functionalization at the 3-position of imidazo[1,2-a]pyrimidine be achieved?
Answer:
Palladium-catalyzed arylation enables regioselective modification at the 3-position:
- Procedure : React imidazo[1,2-a]pyrimidine with aryl bromides using Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in dioxane at 100°C .
- Yield : 70–90% for electron-deficient aryl groups (e.g., 4-nitrophenyl) due to enhanced electrophilicity .
- Mechanism : Oxidative addition of Pd(0) to the aryl bromide, followed by C-H activation at the 3-position .
What methodologies are used to evaluate the pharmacokinetic properties of imidazo[1,2-a]pyrimidine derivatives?
Answer:
- Lipinski’s Rule of Five : Assess drug-likeness via computational tools (e.g., SwissADME) to predict solubility (LogP < 5), molecular weight (<500 Da), and hydrogen bonding .
- Microsomal stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; analogs with >90% binding may require structural optimization .
How can sulfur-containing substituents (e.g., phenylthio groups) enhance the biological activity of imidazo[1,2-a]pyrimidines?
Answer:
- Electron-withdrawing effects : The phenylthio group increases electrophilicity at the 2-position, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
- Hydrophobicity : Sulfur atoms improve membrane permeability, as seen in 2-(phenylthio) derivatives showing 3-fold higher cellular uptake than non-sulfur analogs .
- Redox modulation : Thioethers can act as radical scavengers, potentially mitigating oxidative stress in neurodegenerative models .
What are the limitations of current synthetic methods for imidazo[1,2-a]pyrimidines, and how can they be addressed?
Answer:
- Issue 1 : Low yields in multicomponent reactions due to side-product formation.
Solution : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve selectivity . - Issue 2 : Difficulty in introducing trifluoromethyl groups.
Solution : Employ copper-mediated trifluoromethylation with TMSCF₃ under mild conditions (room temperature, DMF) . - Issue 3 : Poor scalability of palladium-catalyzed reactions.
Solution : Switch to continuous-flow systems to enhance reproducibility and reduce catalyst loading .
How do computational tools (e.g., DFT, molecular docking) support the design of imidazo[1,2-a]pyrimidine-based therapeutics?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for photosensitizers .
- Molecular docking : Identify binding poses in targets like kinesin spindle proteins (KSP); e.g., dihydropyrimidine derivatives show hydrogen bonding with Glu116 and Lys117 .
- ADMET prediction : Tools like ADMETlab 2.0 forecast toxicity risks (e.g., hERG inhibition) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
